REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(=O)([O-])[O-].[K+].[K+].Cl[C:16]([O:18][CH2:19][CH:20]([CH3:22])[CH3:21])=[O:17]>C(Cl)Cl.O>[CH3:21][CH:20]([CH3:22])[CH2:19][O:18][C:16](=[O:17])[NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
29.058 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
116 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
27.26 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
116 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
38.5 g
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Type
|
reactant
|
Smiles
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ClC(=O)OCC(C)C
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Type
|
CUSTOM
|
Details
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The mixture is stirred at 30-35° for 2.5 hr until the reaction
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
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is added
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Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 32°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining 30-35° with mild cooling
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(NC1=CC(=CC=C1)F)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |